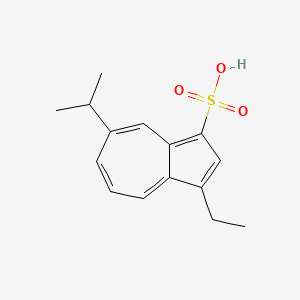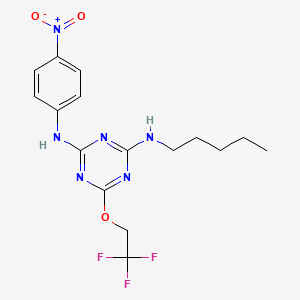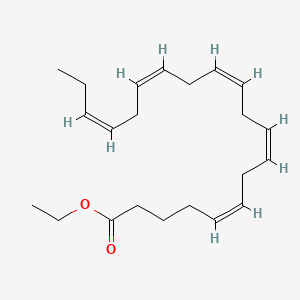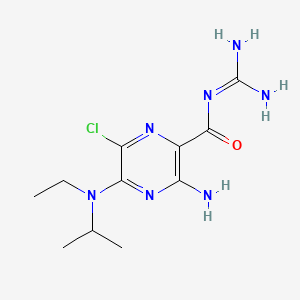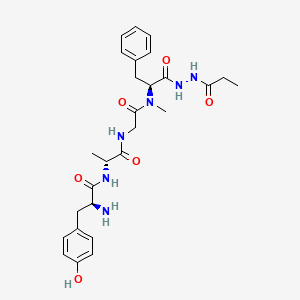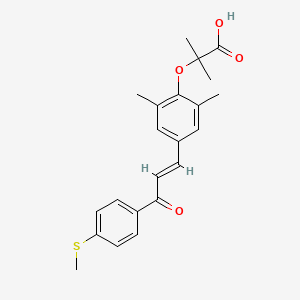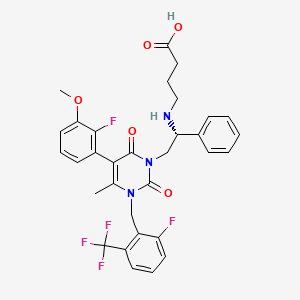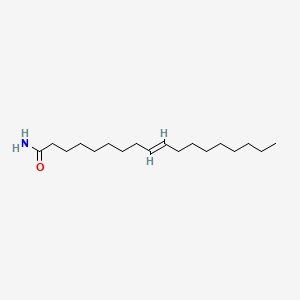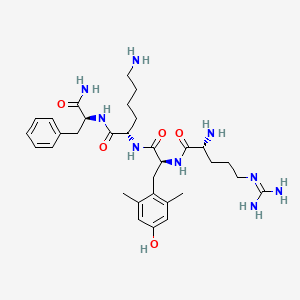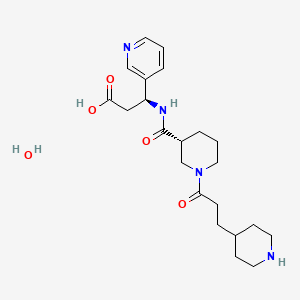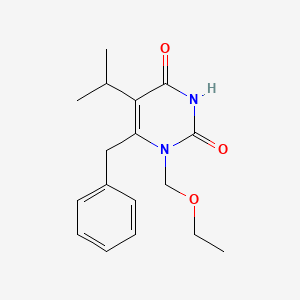
Emivirina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Emivirine se ha utilizado principalmente en el campo de la investigación antiviral. Su aplicación principal fue en el estudio del tratamiento del VIH, donde sirvió como un inhibidor no nucleósido de la transcriptasa inversa . Aunque no tuvo éxito en los ensayos clínicos, el desarrollo de emivirine contribuyó a la comprensión de los mecanismos antivirales y al diseño de fármacos más efectivos .
Mecanismo De Acción
Emivirine ejerce sus efectos inhibiendo la enzima transcriptasa inversa del VIH-1 . Esta enzima es crucial para la replicación del virus, y al inhibirla, emivirine evita que el virus se multiplique. El objetivo molecular de emivirine es la enzima transcriptasa inversa, y se une a un sitio específico en la enzima, bloqueando así su actividad .
Análisis Bioquímico
Biochemical Properties
Emivirine plays a significant role in biochemical reactions by inhibiting the activity of the reverse transcriptase enzyme, which is crucial for the replication of HIV. The compound interacts with the reverse transcriptase enzyme by binding to a specific site, thereby preventing the enzyme from converting viral RNA into DNA . This interaction disrupts the replication cycle of the virus, making Emivirine an important tool in antiviral research.
Cellular Effects
Emivirine affects various types of cells, particularly those infected with HIV. By inhibiting reverse transcriptase, Emivirine prevents the integration of viral DNA into the host cell genome, thereby halting the replication of the virus . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism, leading to a reduction in viral load and an improvement in immune function.
Molecular Mechanism
The molecular mechanism of Emivirine involves its binding to the reverse transcriptase enzyme, which is a key component of the HIV replication machinery . By binding to this enzyme, Emivirine inhibits its activity, preventing the synthesis of viral DNA from RNA. This inhibition is achieved through non-competitive binding, meaning that Emivirine does not compete with the natural substrates of the enzyme but instead binds to an allosteric site, inducing conformational changes that render the enzyme inactive .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Emivirine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its efficacy can decrease over prolonged periods due to degradation . Long-term studies have shown that Emivirine can maintain its antiviral activity for several weeks, but its potency may diminish over time, necessitating the use of fresh preparations for consistent results.
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of Emivirine vary with different dosages. At lower doses, Emivirine effectively inhibits viral replication without causing significant toxicity . At higher doses, the compound can induce adverse effects, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.
Metabolic Pathways
Emivirine is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The primary metabolic pathway involves hydroxylation, followed by conjugation with glucuronic acid, which facilitates the excretion of the compound . These metabolic processes are crucial for the elimination of Emivirine from the body and can influence its pharmacokinetics and overall efficacy.
Transport and Distribution
Within cells and tissues, Emivirine is transported and distributed through passive diffusion and active transport mechanisms . The compound can cross cell membranes and accumulate in various tissues, including the liver, kidneys, and lymphoid tissues . Transporters such as P-glycoprotein may also play a role in the distribution of Emivirine, affecting its localization and concentration within different cellular compartments .
Subcellular Localization
Emivirine is primarily localized in the cytoplasm, where it exerts its inhibitory effects on the reverse transcriptase enzyme . The compound does not require specific targeting signals or post-translational modifications for its activity, as it can freely diffuse within the cytoplasmic compartment . This subcellular localization is essential for the effective inhibition of viral replication and the suppression of HIV infection.
Métodos De Preparación
Emivirine se sintetiza a través de una serie de reacciones químicas que involucran derivados de uraciloUn método común incluye los siguientes pasos :
Introducción de un grupo etoximetílico: Esto se logra tratando uracilo con cloruro de etoximetílico en presencia de una base.
Introducción de un grupo isopropílico: Esto implica la alquilación del derivado de uracilo con bromuro de isopropilo.
Introducción de un grupo bencílico: Esto se realiza a través de una reacción de sustitución nucleofílica utilizando cloruro de bencilo.
Análisis De Reacciones Químicas
Emivirine experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Emivirine puede oxidarse para formar varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en la molécula de emivirine.
Los reactivos comunes utilizados en estas reacciones incluyen cloruro de etoximetílico, bromuro de isopropilo y cloruro de bencilo. Los principales productos formados a partir de estas reacciones son varios derivados de uracilo sustituidos .
Comparación Con Compuestos Similares
Emivirine pertenece a la clase de inhibidores no nucleósidos de la transcriptasa inversa (INNTI). Compuestos similares en esta clase incluyen:
- Nevirapina
- Efavirenz
- Etravirina
En comparación con estos compuestos, emivirine es único en su estructura química específica, que incluye un grupo etoximetílico, un grupo isopropílico y un grupo bencílico unido al anillo de uracilo . su falta de eficacia en los ensayos clínicos y la susceptibilidad a las mutaciones de resistencia limitaron su desarrollo .
Propiedades
IUPAC Name |
6-benzyl-1-(ethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-4-22-11-19-14(10-13-8-6-5-7-9-13)15(12(2)3)16(20)18-17(19)21/h5-9,12H,4,10-11H2,1-3H3,(H,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLILORUFDVLTSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C(=C(C(=O)NC1=O)C(C)C)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164437 | |
| Record name | Emivirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149950-60-7 | |
| Record name | Emivirine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149950-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Emivirine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149950607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emivirine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08188 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Emivirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EMIVIRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X87G8IX72O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Despite its structural resemblance to nucleoside analogs (NRTIs), Emivirine functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds directly to the reverse transcriptase enzyme of HIV-1, a crucial enzyme for viral replication. [, , ] This binding disrupts the enzyme's active site, preventing the conversion of viral RNA into double-stranded DNA and thus halting viral replication. []
A: Research suggests minimal toxicity of Emivirine towards human mitochondria and bone marrow progenitor cells. []
A: Emivirine is a 6-benzyl-1-(ethoxymethyl)-5-isopropylpyrimidine-2,4(1H,3H)-dione. []
ANone: While not explicitly provided in the abstracts, these can be calculated from the chemical structure: the molecular formula is C17H22N2O4, and the molecular weight is 318.37 g/mol.
ANone: The abstracts do not provide specific spectroscopic data.
ANone: The provided research focuses primarily on the biological activity and synthesis of Emivirine and its analogs. Information regarding material compatibility and stability under various conditions is not extensively discussed.
ANone: Emivirine is not a catalyst; it acts as an enzyme inhibitor. Therefore, questions about catalytic properties, reaction mechanisms, and selectivity are not applicable.
A: Yes, molecular modeling has been utilized to understand the binding interactions between Emivirine analogs and the HIV-1 reverse transcriptase. [, ] These studies helped visualize the binding mode and guided further modifications to enhance activity against drug-resistant mutants. []
A: The abstracts do not mention specific QSAR models, but Structure-Activity Relationship (SAR) studies are discussed. [, , , ]
A: Extensive SAR studies have been conducted on Emivirine analogs. [, , , ] For instance, replacing the ethoxymethyl group at the N-1 position with various allyloxymethyl moieties led to analogs with improved activity against both wild-type HIV-1 and resistant strains. [] Modifications at the C-6 position, such as incorporating a thiocyclohexyl or adding 3',5'-dimethyl substituents, resulted in enhanced activity against the Tyr181Cys and Lys103Asn mutant viruses. [, ]
A: Yes, several modifications yielded analogs with improved activity against drug-resistant mutants. Notably, analogs with specific C6 substituents (thiocyclohexyl or 3',5'-dimethyl groups) demonstrated 30-fold greater activity against the Tyr181Cys mutant and the clinically significant Lys103Asn virus. [, ] Additionally, replacing the ethoxymethyl group with allyloxymethyl moieties at the N-1 position led to improved activity against the Y181C and K103N mutants. []
A: While the abstracts do not delve into specific formulation strategies for Emivirine, they highlight the induction of drug-metabolizing enzymes in the liver following Emivirine administration in animal studies. [] This suggests the need to consider metabolic stability during formulation development.
ANone: The provided abstracts do not discuss specific SHE regulations related to Emivirine.
A: Animal studies revealed that Emivirine exhibits linear pharmacokinetics in rats and monkeys. Oral absorption was found to be 68% in rats. [] Importantly, Emivirine demonstrates good penetration into the brain, achieving equal concentrations in plasma and brain tissue in rats. []
A: Emivirine is primarily metabolized in the liver. In vitro studies using liver microsomes revealed that human microsomes metabolize Emivirine at a rate approximately one-third that of rat and monkey microsomes. []
A: Emivirine demonstrates potent anti-HIV-1 activity in vitro. [, , ] It effectively inhibits HIV-1 replication in MT-4 cells, particularly in synergistic combinations with other NRTIs like stavudine and lamivudine or didanosine. [, ]
A: The emergence of HIV-1 strains with mutations in the reverse transcriptase enzyme can lead to resistance against Emivirine. [, , , ] Common mutations include Tyr181Cys and Lys103Asn, which affect the binding affinity of Emivirine to the enzyme. [, ]
A: Yes, cross-resistance between Emivirine and other NNRTIs has been observed. Analysis of viruses with NNRTI mutations developed during Emivirine therapy revealed that about 43% of these viruses remained active against one or more approved NNRTIs. [] This suggests a degree of shared resistance mechanisms among NNRTIs.
A: Preclinical toxicology studies in rats (6 months) and monkeys (1 year) indicated that Emivirine's toxicity was primarily limited to reversible effects on the kidneys, including vacuolation of kidney tubular epithelial cells and slight increases in blood urea nitrogen. [] Additionally, liver weight increases observed at higher doses were attributed to the induction of drug-metabolizing enzymes. [] Notably, Emivirine tested negative for genotoxic activity. []
A: The abstracts primarily focus on Emivirine's molecular interactions and antiviral activity. While the potential for targeted drug delivery is not extensively discussed, research on modifying the N-1 and C-6 positions to improve activity against specific HIV mutants suggests a direction for future targeted approaches. [, , ]
ANone: The provided research does not delve into biomarkers or diagnostics related to Emivirine efficacy or treatment monitoring.
A: While analytical techniques are not explicitly detailed, the research mentions the use of cell-based assays to assess antiviral activity, [, , ] liver microsomes for metabolism studies, [] and X-ray crystallography to determine complex structures. []
ANone: The provided research primarily focuses on the chemical synthesis, biological activity, and preclinical development of Emivirine. Information about environmental impact, alternatives, recycling, and related aspects is not discussed.
A: Emivirine, despite its eventual discontinuation, represented a unique class of anti-HIV drug with a dual nature. [] It was the only anti-HIV agent known to act as both a nucleoside analog (structurally) and a non-nucleoside reverse transcriptase inhibitor (functionally). [, ] While Emivirine itself did not reach the market, the research surrounding its development, particularly the extensive SAR studies, has significantly contributed to our understanding of HIV-1 reverse transcriptase inhibition and informed the development of subsequent generations of NNRTIs. [, , ]
A: The study of Emivirine and its analogs involved a multidisciplinary approach, bringing together expertise from organic chemistry (synthesis and structural modifications), [, , , ] biochemistry (enzyme inhibition and mechanism of action), [, , ] pharmacology (PK/PD studies and drug interactions), [, ] and virology (antiviral activity and resistance profiling). [, , ] This collaborative effort has advanced our understanding of NNRTIs and their potential in combating HIV-1 infection.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
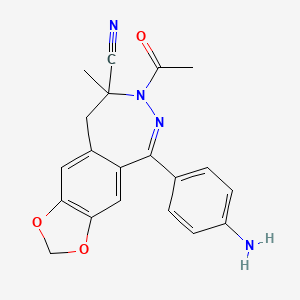
![(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1671142.png)

